
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, indole derivatives are often synthesized through reactions involving indole and various functional groups . For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of this compound would likely include a core indole structure, with various substitutions at different positions on the indole ring. The exact structure would depend on the specific locations and types of these substitutions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Indole derivatives can participate in a variety of chemical reactions, particularly at the reactive 2 and 3 positions of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Applications De Recherche Scientifique
Cancer Research: Tubulin Polymerization Inhibition
This compound has been evaluated for its potential in cancer therapy, particularly as an inhibitor of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound can arrest cancer cells in the G2/M phase of cell division, leading to apoptosis (cell death). This mechanism is similar to that of colchicine, a known anti-cancer agent .
Antimicrobial Activity: Targeting Drug-Resistant Bacteria
The indole scaffold of the compound is a crucial framework in the development of new antibacterial agents. It has shown promise in combating drug-resistant bacterial infections by offering a mechanism of action different from traditional antibiotics . This is particularly important as the emergence of drug-resistant bacteria poses a significant public health concern.
Biotechnology: Proteomics Research
In the field of biotechnology, derivatives of this compound are used in proteomics research to study protein interactions and functions. The compound’s ability to interact with various proteins makes it a valuable tool for understanding biological processes at the molecular level .
Industrial Applications: Chemical Synthesis
While direct industrial applications of this specific compound were not found, related indole derivatives are used in chemical synthesis processes. These compounds serve as intermediates in the production of various materials, including pharmaceuticals and agrochemicals .
Environmental Impact: Eco-Friendly Synthesis
The compound’s derivatives have been synthesized using eco-friendly methods, such as employing l-tyrosine as a catalyst in water at room temperature . This approach minimizes the environmental impact and aligns with the principles of green chemistry.
Pharmaceutical Research: Drug Development
In pharmaceutical research, the compound is a candidate for further development as a tubulin polymerization inhibitor. Its potent activities against various cancer cell lines make it a potential lead compound for the development of new anticancer drugs .
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell division and maintaining cell shape.
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization , it can be inferred that this compound might affect the cell cycle, particularly the mitotic phase where microtubules play a crucial role.
Result of Action
Based on the potential inhibition of tubulin polymerization , it can be inferred that this compound might induce changes in cell division and cell shape.
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-11-16(14-5-3-4-6-15(14)24(11)2)17(25)18(26)23-12-7-9-13(10-8-12)27-19(20,21)22/h3-10H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBKZVQFWVPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

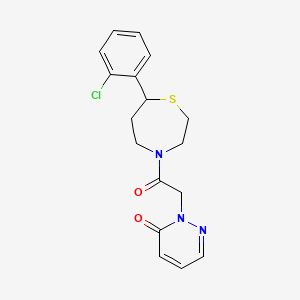
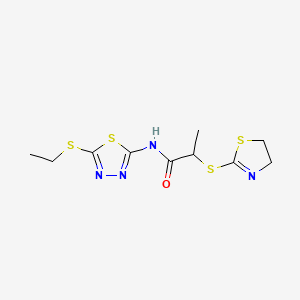
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)
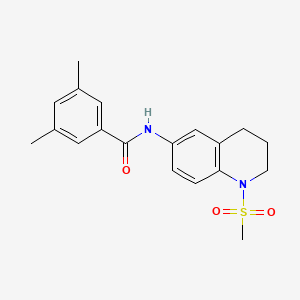
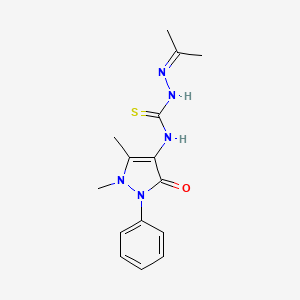
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
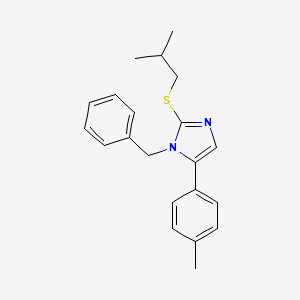
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)
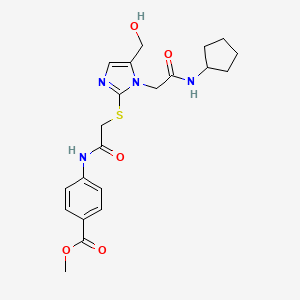
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)